molecular formula C11H16ClN B183688 Benzenemethanamine, N-butyl-4-chloro- CAS No. 16183-32-7

Benzenemethanamine, N-butyl-4-chloro-

Cat. No. B183688
CAS RN: 16183-32-7
M. Wt: 197.7 g/mol
InChI Key: GGXSMTDUGAXVLL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Benzenemethanamine, N-butyl-4-chloro- has a density of 1.026g/cm^3, a boiling point of 264.2°C at 760 mmHg, a flashing point of 113.6°C, and a vapor pressure of 0.00984mmHg at 25°C . Its refractive index is 1.516 .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXSMTDUGAXVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167255
Record name Benzenemethanamine, N-butyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16183-32-7
Record name Benzenemethanamine, N-butyl-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, (4-chlorophenyl)methanamine (750 mg, 5.30 mmol) and butyraldehyde (480 μL, 5.30 mmol) were converted to the title compound (421 mg, 40%). 1H NMR (CDCl3) δ 7.55 (d, J=8.4 Hz, 2H), 7.41-7.34 (m, 2H), 3.98 (s, 2H), 2.78-2.70 (m, 2H), 1.79 (td, J=7.7, 15.6 Hz, 2H), 1.36 (qd, J=7.4, 15.1 Hz, 2H), 0.95-0.88 (m, 4H); MS(ESI+) m/z 198.1 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
480 μL
Type
reactant
Reaction Step One
Yield
40%

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